GNF-5 is a synthetic organic compound recognized primarily as an allosteric inhibitor of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML). This compound is pharmacologically optimized from its predecessor, GNF-2, and is characterized by its ability to bind selectively to the myristate-binding site of the ABL kinase, thereby modulating its activity without competing with adenosine triphosphate (ATP) for binding. The chemical structure of GNF-5 is defined as N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide, with a CAS number of 778277-15-9 .
GNF-5 is classified as a selective, non-ATP competitive allosteric inhibitor of the BCR-ABL tyrosine kinase. It has been developed as part of efforts to create targeted therapies for cancers driven by BCR-ABL mutations, particularly those resistant to conventional ATP-competitive inhibitors like imatinib. The compound's potency has been assessed through various biochemical assays, revealing an IC50 value of approximately 0.22 nM against wild-type ABL .
The synthesis of GNF-5 involves modifications to the structure of GNF-2, specifically the introduction of an N-hydroxyethyl carboxamide group at the 4-position. This modification enhances the compound's pharmacokinetic properties, resulting in a longer half-life compared to its parent compound. The synthesis process typically requires advanced organic synthesis techniques, including coupling reactions and purification steps to obtain a high-purity product suitable for biological testing .
GNF-5 exhibits a complex molecular structure characterized by several functional groups that contribute to its biological activity. The presence of a trifluoromethoxy group and an aniline moiety are critical for binding affinity and selectivity towards the ABL kinase.
The molecular formula for GNF-5 is C18H20F3N3O2, and its molecular weight is approximately 373.36 g/mol. The compound's three-dimensional structure can be explored through its Protein Data Bank (PDB) ID 3K5V, which provides insights into its interaction with the ABL kinase domain .
While specific chemical reactions involving GNF-5 have not been extensively documented in literature, it can be inferred that the compound undergoes typical metabolic transformations characteristic of small molecules in biological systems. These reactions may include oxidation, conjugation, and hydrolysis, which can affect its pharmacological profile and efficacy.
GNF-5 functions by binding to the myristate-binding pocket of the ABL kinase, leading to conformational changes that inhibit the enzyme's activity. Unlike traditional inhibitors that compete with ATP for binding sites, GNF-5's allosteric mechanism allows it to modulate kinase activity without directly blocking ATP binding. This unique action is particularly advantageous in targeting BCR-ABL mutants that exhibit resistance to standard therapies .
GNF-5 is typically presented as a solid at room temperature with good solubility in dimethyl sulfoxide (DMSO). Its solubility exceeds 10 mM in DMSO, making it suitable for various in vitro assays.
The compound's stability and reactivity are influenced by its functional groups. The trifluoromethoxy group contributes to its lipophilicity and enhances membrane permeability, while the hydroxyl and amide functionalities may participate in hydrogen bonding interactions within biological systems .
GNF-5 has significant scientific applications primarily in cancer research. Its role as an allosteric inhibitor makes it a valuable tool for studying BCR-ABL signaling pathways and exploring therapeutic strategies for treating CML, particularly cases resistant to conventional treatments. In preclinical studies, GNF-5 has shown promise in combination therapies with other inhibitors like nilotinib, demonstrating enhanced efficacy against resistant BCR-ABL mutations such as T315I . Additionally, ongoing research aims to further elucidate its potential applications in other malignancies driven by similar signaling pathways.
The clinical emergence of resistance to ATP-competitive Bcr-Abl inhibitors, particularly driven by the recalcitrant T315I "gatekeeper" mutation, necessitated novel therapeutic strategies. Traditional inhibitors like imatinib target the ATP-binding site but are ineffective against this mutation due to steric hindrance and disruption of critical hydrogen bonding [1] [8]. In 2010, a breakthrough emerged with the discovery of GNF-2, a selective allosteric inhibitor binding to the myristate pocket near the C-lobe of the Abl kinase domain [2]. This site, distinct from the ATP-binding cleft, stabilizes the inactive kinase conformation through structural dynamics modulation. GNF-5 was developed as a pharmacokinetically optimized analog of GNF-2, featuring an N-hydroxyethyl carboxamide group replacing the benzamide of GNF-2 to enhance solubility and oral bioavailability while retaining target specificity [4] [10]. Its designation as an "allosteric" inhibitor refers to its binding at a site topographically distinct from the catalytic ATP site, inducing conformational changes that impair kinase activity.
Table 1: Key Properties of GNF-5
Property | Value | Method |
---|---|---|
Molecular Weight | 418.37 g/mol | Chemical analysis |
IC₅₀ (Wild-type Bcr-Abl) | 0.22 µM | ADP-Glo kinase assay |
Binding Site | Myristate pocket (C-lobe) | X-ray crystallography/NMR |
Solubility (DMSO) | 83 mg/mL (198.38 mM) | Kinetic solubility assay |
Oral Bioavailability | 44.82% (mouse model) | Pharmacokinetic studies |
GNF-5 (C₂₀H₁₇F₃N₄O₃) shares a core chemical scaffold with its predecessor GNF-2, including the trifluoromethoxy phenyl head group and pyrimidine-aniline linker. The critical structural distinction lies in the carboxamide moiety: GNF-2 contains a simple benzamide, while GNF-5 incorporates an N-(2-hydroxyethyl)benzamide group [4] [9]. This modification enhances water solubility through the polar hydroxyethyl chain and introduces potential for water-mediated hydrogen bonding with the protein backbone (e.g., carbonyls of Ala433 and Glu462) [2] [10]. Functionally, both compounds exhibit similar inhibitory potency against wild-type Bcr-Abl (IC₅₀ ~0.14–0.22 µM), but GNF-5 demonstrates superior pharmacokinetics:
Both compounds lose activity against myristate pocket mutants (e.g., E505K, P465S) due to disrupted binding, confirming target specificity [2].
Table 2: Comparative Analysis of GNF-5 and Analogues
Parameter | GNF-5 | GNF-2 | ATP-Competitive Inhibitors (e.g., Imatinib) |
---|---|---|---|
Binding Site | Myristate pocket | Myristate pocket | ATP-binding cleft |
IC₅₀ (WT Bcr-Abl) | 0.22 µM | 0.14 µM | 0.10–0.25 µM |
T315I Inhibition | Synergistic* | Synergistic* | Resistant (except ponatinib) |
Resistance Mutations | E505K, P465S | E505K, P465S | T315I, Y253H, E255K |
Selectivity | High for Abl | High for Abl | Moderate (inhibits c-Kit, PDGFR) |
*Effective only in combination with ATP-competitive inhibitors [2] [8]
GNF-5’s clinical significance stems from its ability to circumvent limitations of conventional Bcr-Abl inhibitors:
The compound’s allosteric mechanism provides a blueprint for targeting other kinases with similar regulatory pockets, expanding the arsenal of precision oncology therapeutics.
Table 3: Cellular Efficacy of GNF-5 in Preclinical Models
Cancer Type | Cell Line/Model | Key Findings | Proposed Mechanism |
---|---|---|---|
Chronic Myelogenous Leukemia | Ba/F3.p210 xenograft | Normalized blood counts & spleen size (100 mg/kg BID) | Allosteric inhibition of Bcr-Abl |
T315I Bcr-Abl Leukemia | Bone marrow transplant | Improved survival (GNF-5 + nilotinib) | Synergistic kinase suppression |
Hepatocellular Carcinoma | HepG2, SK-HEP1 | ↓Skp2, ↑p21/p27; G0/G1 arrest (EC₅₀ ~20 µM) | Skp2-p27/p21 pathway modulation |
Breast Cancer* | Not specified | Antiproliferative activity | Bcr-Abl independent mechanisms? |
*Mentioned in pharmacological contexts without detailed data [4] [10]
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4